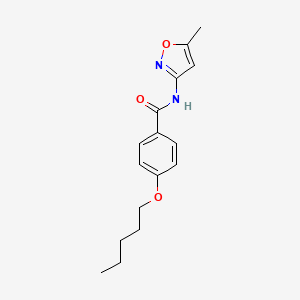

N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide

Description

N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 5-methylisoxazole ring linked to the benzamide core via an amide bond and a pentyloxy substituent at the para position of the benzoyl group.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-4-5-10-20-14-8-6-13(7-9-14)16(19)17-15-11-12(2)21-18-15/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPGAZBKAINHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide typically involves the following steps:

Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pentyloxy group: This step involves the alkylation of a hydroxybenzamide with a pentyl halide in the presence of a base such as potassium carbonate.

Coupling of the isoxazole ring: The final step involves the coupling of the 5-methylisoxazole with the pentyloxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or isoxazoles.

Scientific Research Applications

Antidepressant Activity

Research indicates that benzamide derivatives, including N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide, exhibit antidepressant properties. A study demonstrated that similar compounds showed significant effects in animal models of depression, impacting neurotransmitter systems such as serotonin and norepinephrine .

Anticonvulsant Effects

The compound has been evaluated for its anticonvulsant potential. In experimental models, certain benzamide derivatives have shown efficacy in reducing seizure activity, likely through modulation of GABAergic pathways .

Anti-inflammatory Activity

Benzamide compounds are known for their anti-inflammatory effects. This compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Case Study 1: Antidepressant Efficacy

A study involving the administration of this compound in rodent models demonstrated significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, aligning with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anti-inflammatory Response

In vitro studies highlighted the compound's ability to reduce the expression of inflammatory markers in human macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role for this compound in managing chronic inflammatory conditions such as rheumatoid arthritis .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to other benzamide derivatives:

| Compound Name | Antidepressant Activity | Anticonvulsant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzamide Derivative A | Moderate | High | Moderate |

| Benzamide Derivative B | High | Low | High |

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Alkoxy Chain Length

The length of the alkoxy group at the para position significantly influences physicochemical and biological properties:

Key Insight : Increasing alkoxy chain length correlates with higher lipophilicity, which may enhance bioavailability but could also raise toxicity risks .

Functional Group Modifications

Key Insight : Electron-withdrawing groups (e.g., sulfonamido) enhance enzyme inhibition, while bulky substituents (e.g., chloromethyl) may introduce reactivity or toxicity .

Heterocyclic Modifications

Isoxazole vs. Thiadiazole Derivatives

| Compound Name | Heterocycle | Synthesis Yield | Melting Point |

|---|---|---|---|

| N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) | Thiadiazole | 70% | 160°C |

| This compound | Isoxazole | Not reported | Not available |

Enzyme Inhibition

- Glucocerebrosidase Inhibitors :

Key Insight : Thiadiazole derivatives show superior potency, likely due to enhanced hydrogen bonding with the enzyme active site .

Antimicrobial Activity

- Metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide with Mn(II), Cu(II), and Zn(II) demonstrate antimicrobial activity, suggesting the pentyloxy group facilitates metal coordination and microbial membrane disruption .

Biological Activity

N-(5-methylisoxazol-3-yl)-4-(pentyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core substituted with a 5-methylisoxazole moiety and a pentyloxy group. The presence of these functional groups is significant for its biological activity, influencing both solubility and interaction with biological targets.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cell lines. For example, compounds in this class were tested against HepG2 liver cancer cells, showing promising results in inducing apoptosis and cell cycle arrest at the G1/S phase .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. It is crucial to assess its stability in human liver microsomes compared to other species, as indicated by the half-lives observed in various studies. For instance, compounds similar to it showed variable half-lives ranging from minutes to over an hour depending on the species tested .

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of benzamide derivatives for their ability to inhibit cancer cell growth. The results indicated that certain structural modifications significantly enhanced their anticancer potency, suggesting that this compound could be optimized for better efficacy against specific cancer types .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological properties of related benzamides, demonstrating their potential as treatments for psychotic disorders by modulating dopaminergic pathways. This opens avenues for exploring this compound in psychiatric medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.